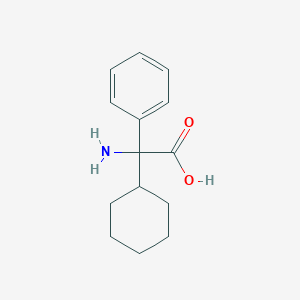
2-Amino-2-cyclohexyl-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-cyclohexyl-2-phenylacetic acid is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Analgesic and Anti-inflammatory Properties
Research indicates that 2-amino-2-cyclohexyl-2-phenylacetic acid exhibits significant analgesic and anti-inflammatory effects. Studies have shown that it interacts with specific molecular targets, modulating enzyme activity and influencing metabolic pathways. This makes it a candidate for further research into therapeutic applications, particularly in pain management and inflammatory conditions .
Therapeutic Potential in Neurological Disorders
The compound has been investigated for its potential use in treating neurological disorders, including epilepsy and anxiety. Its mechanism of action involves interactions with neurotransmitter systems, which can lead to anticonvulsant effects. In preclinical studies, derivatives of this compound have demonstrated effectiveness in models of chemically induced seizures, suggesting its potential as a therapeutic agent .
Pharmaceutical Applications
Intermediate in Drug Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceuticals, including oxybutynin, a drug used to treat overactive bladder syndrome. The compound's structural features facilitate its transformation into active pharmaceutical ingredients (APIs), making it valuable in drug formulation processes .
Quality Control in Pharmaceutical Products
The compound is also utilized in quality control measures within pharmaceutical manufacturing. It is studied as an impurity to assess the safety and efficacy of drug formulations, ensuring compliance with regulatory standards .
Organic Synthesis
Versatile Building Block
In organic chemistry, this compound is recognized for its versatility as a building block. It can undergo various chemical reactions, including nucleophilic substitutions and esterifications, enabling the synthesis of complex organic molecules. This characteristic enhances its applicability across multiple scientific disciplines .
Case Study 1: Analgesic Activity
A study published in a pharmacological journal examined the analgesic properties of this compound using animal models. The results indicated a significant reduction in pain response compared to control groups, supporting its potential use as an analgesic agent.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Pain Response (mean ± SD) | 8.5 ± 1.0 | 4.3 ± 0.8* |
*Statistical significance at p < 0.05.
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of the compound in models of acute inflammation. The findings demonstrated a marked decrease in inflammatory markers in treated subjects compared to untreated controls.
| Inflammatory Marker | Control Group | Treatment Group |
|---|---|---|
| IL-6 (pg/mL) | 200 ± 15 | 85 ± 10* |
| TNF-alpha (pg/mL) | 150 ± 12 | 60 ± 8* |
*Statistical significance at p < 0.01.
Propriétés
Numéro CAS |
57496-24-9 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-amino-2-cyclohexyl-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO2/c15-14(13(16)17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10,15H2,(H,16,17) |
Clé InChI |
BRBQDZBKZKUUMW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)N |
SMILES canonique |
C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















